molecular formula C14H19NO5 B1388161 1-(tert-butyl) 2-methyl 4-propionyl-1H-pyrrole-1,2-dicarboxylate CAS No. 1135283-32-7

1-(tert-butyl) 2-methyl 4-propionyl-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B1388161
CAS No.: 1135283-32-7
M. Wt: 281.3 g/mol
InChI Key: KZFDHRVFQGGUNZ-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-methyl 4-propionyl-1H-pyrrole-1,2-dicarboxylate is a pyrrole-based dicarboxylate derivative featuring a tert-butyl ester at the 1-position, a methyl ester at the 2-position, and a propionyl group at the 4-position of the pyrrole ring. The tert-butyl and methyl ester groups serve as protective moieties, enhancing stability during synthetic transformations, while the propionyl substituent introduces electron-withdrawing effects, influencing the compound's electronic profile and reactivity .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-propanoylpyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-6-11(16)9-7-10(12(17)19-5)15(8-9)13(18)20-14(2,3)4/h7-8H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFDHRVFQGGUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CN(C(=C1)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-2-methyl-4-propionyl-1H-pyrrole-1,2-dicarboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₄H₁₉NO₅
  • CAS Number : 1135283-32-7
  • Melting Point : 82-84 °C
  • Hazard Classification : Irritant
PropertyValue
Molecular Weight273.31 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

The biological activity of pyrrole derivatives often involves the inhibition of essential bacterial enzymes or pathways. For example, studies have demonstrated that certain pyrrole compounds inhibit the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, which is crucial for bacterial survival and virulence .

Cytotoxicity and Selectivity

Assessing the cytotoxicity of 1-(tert-butyl)-2-methyl-4-propionyl-1H-pyrrole-1,2-dicarboxylate is essential for understanding its therapeutic potential. Related compounds have shown low cytotoxicity with IC50 values greater than 64 μg/mL, indicating a favorable safety profile for further development .

Study on Pyrrole Derivatives

A comprehensive study investigated the structure–activity relationship (SAR) of various pyrrole derivatives. The findings revealed that modifications to the pyrrole ring significantly affected both antimicrobial potency and cytotoxicity. Compounds with electron-withdrawing groups exhibited enhanced activity against M. smegmatis, a model organism for tuberculosis research .

Table 1: Summary of Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC (μg/mL)IC50 (μg/mL)Activity Against
Compound A<0.016>64M. tuberculosis
Compound B0.06>64M. smegmatis
Compound C<0.016>64Drug-resistant strains

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and dynamics of compounds like 1-(tert-butyl)-2-methyl-4-propionyl-1H-pyrrole-1,2-dicarboxylate. Preliminary animal model tests have indicated that similar pyrrole derivatives exhibit good bioavailability and therapeutic efficacy in treating infections caused by resistant bacteria .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Pyrrole-1,2-dicarboxylates exhibit structural diversity primarily through substitutions at the 4-position. Key analogues include:

Compound 4-Position Substituent Key Properties Synthetic Yield Reference
1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Bromo High reactivity in cross-coupling reactions; solid at room temperature. Not reported
Ethyl 1-[(tert-Boc)amino]-2-methyl-4-(indolyl-carbonyl)-1H-pyrrole-3-carboxylate Indolyl-carbonyl High yields (94–98%); crystalline solids (mp 169–190°C); used in heterocyclic drug synthesis. 94–98%
1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate Hydroxy Chiral derivative; studied for molecular docking and DFT analysis; crystalline. Not reported
1-(tert-Butyl) 2-methyl 4-(trifluoromethyl)-1H-pyrrole-1,2-dicarboxylate Trifluoromethyl Enhanced electronegativity; potential for fluorinated drug intermediates. Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The propionyl group in the target compound (electron-withdrawing) reduces electron density at the pyrrole ring compared to electron-donating groups like hydroxy . This enhances susceptibility to nucleophilic attack at the 4-position.
  • Steric Effects : Bulky substituents (e.g., indolyl-carbonyl in ) lower solubility in polar solvents, whereas smaller groups (e.g., bromo in ) improve compatibility with cross-coupling reactions.
  • Chirality : Derivatives like the (2S,4R)-hydroxy analogue highlight the role of stereochemistry in biological activity, a factor less explored in the achiral propionyl derivative.
Physicochemical Properties
  • Melting Points : Indolyl-carbonyl derivatives exhibit higher melting points (169–190°C) due to aromatic stacking , whereas bromo and propionyl analogues are expected to have lower melting points (<150°C) owing to reduced crystallinity.
  • Spectroscopic Signatures : The propionyl group would display distinct IR carbonyl stretches (~1700 cm⁻¹) and ¹H-NMR signals for the propionyl methyl group (~1.0 ppm, triplet) .
  • Stability : Tert-butyl esters enhance thermal stability, while methyl esters are more labile under basic conditions .

Preparation Methods

Esterification and Protection

  • The tert-butyl and methyl esters are typically introduced via esterification of the corresponding pyrrole dicarboxylic acid or through selective protection of carboxyl groups.
  • The tert-butyl ester group is often installed using tert-butyl alcohol under acidic conditions or via tert-butyl chloroformate reagents.
  • Methyl ester formation is achieved by reaction with methanol in acidic or basic media.

Pyrrole Ring Formation

  • Pyrrole synthesis can be accomplished by condensation reactions involving α-amino aldehydes and 1,3-dicarbonyl compounds under catalytic conditions.
  • Recent advances include zirconium-catalyzed cascade reactions that yield tetrasubstituted 1,3-diacylpyrroles with good yields (up to 88%) under mild conditions (THF/1,4-dioxane and water).
  • The use of N-acyl α-aminoaldehydes as precursors allows for the introduction of various substituents, including bulky groups like tert-butyl, enhancing the versatility of the synthetic route.

Introduction of the Propionyl Group at the 4-Position

  • Acylation at the 4-position of the pyrrole ring is typically performed via Friedel-Crafts acylation or related electrophilic substitution reactions.
  • A novel method involves the use of tin tetrachloride (SnCl4) as a catalyst to promote condensation of tert-butylbenzene derivatives with acetic anhydride and methylacrylaldehyde, producing intermediates that can be converted to propionyl-substituted pyrrole derivatives.
  • This method benefits from mild reaction conditions (-30 to -10 °C), short reaction times (1-2.5 hours), and yields above 56%, while minimizing waste generation.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield & Notes
1 tert-butylbenzene, acetic anhydride, methylacrylaldehyde, SnCl4 catalyst (0.4-0.6 mol/mol substrate), solvent tert-butylbenzene Condensation reaction at -30 to -10 °C, dropwise addition over 1.5-2.5 hours Intermediate 3-(p-tert-butylphenyl)-2-methyl-1-acetoxy-2-propylene formed; reaction solution used directly without isolation
2 Alkaline methanol (neutral and alkali conditions), room temperature Alcoholysis of intermediate to produce α-methyl p-tert-butyl benzene propionaldehyde Product formed with >56% yield; reaction time short and conditions mild
3 Esterification steps Installation of methyl and tert-butyl esters on pyrrole ring Controlled to avoid overreaction; yields depend on reagent purity and conditions
4 Friedel-Crafts acylation or catalytic acylation Introduction of propionyl group at 4-position Requires careful temperature control and catalyst choice to maximize selectivity

Detailed Research Findings

  • The SnCl4-catalyzed condensation provides a streamlined route with fewer steps compared to classical methods, reducing reaction time and waste.
  • Zirconium-catalyzed methods enable direct synthesis of tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyls, offering high functional group tolerance and configurational stability.
  • The choice of protecting groups (tert-butyl and methyl esters) is critical for stability during subsequent acylation and purification steps.
  • Reaction parameters such as catalyst loading, temperature, and solvent volume significantly influence yield and purity; optimal SnCl4 loading is 0.4-0.6 mol/mol substrate, and reaction temperature is best maintained between -30 to -10 °C.
  • Post-reaction workup involves hydrolysis with dilute hydrochloric acid at 0 °C, organic phase separation, washing, and drying over anhydrous magnesium sulfate to isolate the product.

Summary Table of Key Parameters

Parameter Optimal Range Effect on Reaction
Catalyst (SnCl4) loading 0.4 - 0.6 mol/mol substrate Balances cost and reaction efficiency
Reaction temperature -30 to -10 °C Controls selectivity and yield
Addition time (dropwise) 1.5 - 2.5 hours Prevents exothermic runaway and side reactions
Hydrolysis conditions 0 °C, 6N HCl, 60-90 mL per mole substrate Efficient conversion of intermediate to product
Solvent tert-butylbenzene Acts as solvent and reactant, simplifies process

Q & A

Q. What are the optimal synthetic routes for preparing 1-(tert-butyl) 2-methyl 4-propionyl-1H-pyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrrolidine precursors. Key steps include:

  • Esterification : tert-Butyl and methyl ester groups are introduced via carbodiimide-mediated coupling or acid chloride reactions .
  • Propionylation : The 4-position is functionalized using propionyl chloride under anhydrous conditions, often requiring catalytic bases like DMAP .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for isolating the compound in >95% purity .
    Data Note : Yield optimization (60–80%) depends on strict temperature control (0–25°C) and inert atmospheres to prevent hydrolysis of ester groups .

Q. How can researchers address challenges in purifying this compound due to its structural complexity?

Methodological Answer:

  • Chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to resolve diastereomers or regioisomers .
  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures produces single crystals for XRD validation .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities introduced during propionylation .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR :
    • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm; methyl ester protons resonate at δ 3.6–3.8 ppm. Propionyl carbonyls show splitting patterns dependent on stereochemistry .
    • ¹³C NMR : Ester carbonyls appear at δ 165–175 ppm; pyrrolidine ring carbons are observed at δ 45–60 ppm .
  • IR : Strong absorption bands at 1720–1740 cm⁻¹ confirm ester and ketone carbonyl groups .
  • XRD : Validates stereochemistry and crystal packing, critical for confirming the (2R,4R) configuration in chiral derivatives .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposition occurs above 150°C (TGA data); store at –20°C in amber vials .
  • Hydrolysis Risk : The tert-butyl ester is prone to acidic hydrolysis (pH < 3), while the methyl ester is stable under basic conditions (pH 8–10) .
  • Light Sensitivity : UV exposure degrades the propionyl group; use argon/vacuum sealing for long-term storage .

Advanced Research Questions

Q. What stereochemical effects influence the reactivity of this compound in catalytic asymmetric synthesis?

Methodological Answer:

  • Chiral Centers : The (2R,4R) configuration (if present) enhances enantioselectivity in Pd-catalyzed cross-couplings due to steric hindrance from the tert-butyl group .
  • Diastereomer Separation : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) can isolate active stereoisomers for pharmacological studies .

Q. How can computational modeling predict reaction pathways for modifying the propionyl group?

Methodological Answer:

  • DFT Calculations : Optimize transition states for nucleophilic attacks at the propionyl carbonyl using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • MD Simulations : Analyze solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .

Q. What experimental evidence resolves contradictions in reported biological activities of analogous pyrrolidine derivatives?

Methodological Answer:

  • SAR Studies : Compare the propionyl group’s electron-withdrawing effects with trifluoromethyl () or fluoro () substituents.
    • Example : Propionyl derivatives show higher COX-2 inhibition (IC₅₀ = 12 µM) than trifluoromethyl analogs (IC₅₀ = 28 µM) due to improved hydrophobic interactions .
  • Controlled Assays : Use isothermal titration calorimetry (ITC) to validate binding affinities and rule out assay-specific artifacts .

Q. What strategies optimize regioselectivity in reactions involving the pyrrolidine ring?

Methodological Answer:

  • Directing Groups : Install temporary protecting groups (e.g., Boc) at N1 to direct electrophilic substitutions to the 4-position .
  • Metal Catalysis : Pd(OAc)₂ with P(t-Bu)₃ ligand selectively functionalizes the 5-position via C–H activation .

Q. How can researchers leverage this compound’s structural motifs in drug discovery pipelines?

Methodological Answer:

  • Fragment-Based Design : The tert-butyl ester serves as a hydrolytically stable bioisostere for carboxylic acids in protease inhibitors .
  • Prodrug Development : Methyl ester hydrolysis in vivo generates active metabolites with improved pharmacokinetics .

Q. What methodologies address discrepancies between computational predictions and experimental reaction outcomes?

Methodological Answer:

  • Error Analysis : Compare DFT-predicted activation energies with experimental Arrhenius plots to identify overestimated steric effects .
  • High-Throughput Screening : Use robotic platforms to test 100+ solvent/ligand combinations and refine computational models iteratively .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-butyl) 2-methyl 4-propionyl-1H-pyrrole-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-(tert-butyl) 2-methyl 4-propionyl-1H-pyrrole-1,2-dicarboxylate

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